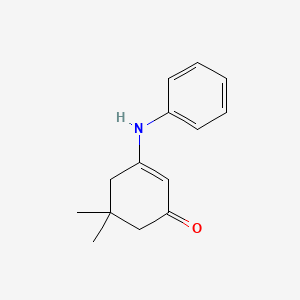

2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)-

Description

The exact mass of the compound 2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >32.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-anilino-5,5-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-14(2)9-12(8-13(16)10-14)15-11-6-4-3-5-7-11/h3-8,15H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHRRTOWVCDHLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(=O)C1)NC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172351 | |

| Record name | 2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661313 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

18940-21-1 | |

| Record name | 5,5-Dimethyl-3-(phenylamino)-2-cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18940-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018940211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)- (commonly referred to as DMPC) is a compound with significant biological activity and potential applications in medicinal chemistry. Its molecular formula is C14H17NO, with a molecular weight of 215.29 g/mol. This compound has garnered attention due to its structural features that may influence its reactivity and biological interactions.

The compound's structural characteristics include:

- Molecular Formula: C14H17NO

- Molecular Weight: 215.29 g/mol

- CAS Registry Number: 36047-17-3

- IUPAC Name: 5,5-Dimethyl-3-(phenylamino)-2-cyclohexen-1-one

Table 1: Physical Properties of DMPC

| Property | Value |

|---|---|

| Boiling Point | 325 °C |

| Melting Point | 78.5 °C |

| Flash Point | 154 °C |

| Polarizability | 26.1 |

Anticancer Properties

Research indicates that DMPC exhibits promising anticancer activity. A study demonstrated that DMPC could inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Enzyme Inhibition

DMPC has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown inhibitory effects on certain enzymes involved in metabolic pathways relevant to cancer progression. This inhibition may contribute to its overall anticancer effects.

Case Studies

- Study on Breast Cancer Cells : In vitro studies revealed that DMPC significantly reduced the viability of MCF-7 breast cancer cells by inducing apoptosis through the mitochondrial pathway. The study reported a decrease in Bcl-2 expression and an increase in Bax expression, suggesting a shift towards pro-apoptotic signaling.

- Prostate Cancer Model : Another study utilized a prostate cancer xenograft model to assess the in vivo efficacy of DMPC. Results indicated that treatment with DMPC led to tumor shrinkage and reduced metastasis compared to control groups.

Neuroprotective Effects

Emerging research suggests that DMPC may possess neuroprotective properties. Preliminary findings indicate that it could mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.

Synthesis and Derivatives

DMPC can be synthesized through various organic reactions, including the Mannich reaction. This reaction allows for the incorporation of amine functionalities into the cyclohexenone framework, leading to a variety of derivatives with altered biological activities.

Table 2: Synthesis Pathways for DMPC Derivatives

| Synthesis Method | Key Features |

|---|---|

| Mannich Reaction | Incorporation of amines |

| Aldol Condensation | Formation of larger frameworks |

| Michael Addition | Introduction of nucleophiles |

Chemical Reactions Analysis

Mannich Reactions

DMPC undergoes Mannich reactions with secondary amines (e.g., morpholine, piperidine) and primary amines under mild conditions :

Table 1: Mannich Reaction Products with Secondary Amines

For primary amines (e.g., benzylamine), the reaction diverges to form quinazolinones via intramolecular cyclization .

Reactions with Primary Amines and Hydrazides

DMPC reacts with primary amines and hydrazides to form heterocyclic systems:

Table 2: Reaction Outcomes with Primary Amines/Hydrazides

| Reagent | Product | Yield | Application |

|---|---|---|---|

| Isonicotinic acid hydrazide | Tetrahydro-4H- benzoxazin-5(6H)-one | 65% | Antibacterial scaffold |

| Benzylamine | Quinazolinone derivative | 72% | Precursor for antitumor agents |

These reactions exploit the nucleophilic character of the enaminone’s β-carbon and the electrophilic carbonyl group .

Schmidt Reaction and Ring Expansion

Schmidt reaction of DMPC derivatives with sodium azide and sulfuric acid yields tetrahydroquinazolinones, which are further reduced to 9H-pyrimido[5,4-b]azepines .

Example Pathway:

-

Schmidt Reaction:

-

Reduction:

Biological Activity Correlations

DMPC derivatives show structure-dependent bioactivity:

Table 3: Antibacterial Efficacy of DMPC Derivatives

| Compound | Zone of Inhibition (mm) vs S. aureus | vs E. coli |

|---|---|---|

| DMPC-1 | 20 | 15 |

| DMPC-4 | 16 | 16 |

| DMPC-5 | 15 | 16 |

| Ciprofloxacin (Control) | 28 | 38 |

DMPC-4 exhibits the highest binding affinity (−8.4 kJ/mol) with bacterial proteins, nearing ciprofloxacin’s potency .

Stability and Reactivity Insights

-

Thermal Stability: Melting points range from 165°C (DMPC-1) to 283°C (DMPC-5), correlating with nitro group substitution .

-

Solubility: Enhanced in polar aprotic solvents (DMF, DMSO) due to keto-enamine tautomerism .

-

Deprotonation Sites: Positions 4 and 6 are susceptible to strong bases, enabling functionalization at these sites .

Q & A

Basic: What is the optimized synthetic route for 5,5-dimethyl-3-(phenylamino)cyclohex-2-enone?

Answer:

The compound is synthesized via condensation of 5,5-dimethylcyclohexane-1,3-dione with aniline. Two primary methods are reported:

- Solvent-free conditions : Using sodium bisulfate as a catalyst at reflux for 30–45 minutes, yielding the product directly .

- Ethanol reflux : Reacting equimolar amounts of the diketone and aniline in ethanol for 24 hours, followed by purification via flash chromatography .

Key validation : Nuclear magnetic resonance (NMR) and single-crystal X-ray diffraction (XRD) confirm the structure and regioselectivity of the reaction .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : H and C NMR identify the enamine functionality (C=N) and substituent positions (e.g., dimethyl and phenyl groups) .

- X-ray crystallography : Resolves the half-chair conformation of the cyclohexenone ring and intermolecular N–H⋯O hydrogen bonds stabilizing the crystal lattice .

- Infrared (IR) spectroscopy : Confirms the absence of diketone carbonyl peaks post-reaction and presence of enamine C=N stretching .

Advanced: How do solvent-free vs. solvent-based synthesis conditions affect reaction kinetics and yield?

Answer:

- Solvent-free ( ) : Rapid reaction (30–45 minutes) with moderate yield, attributed to reduced activation energy and efficient catalyst-substrate interaction.

- Ethanol reflux () : Longer reaction time (24 hours) but higher purity due to controlled intermediate formation and reduced side reactions.

Contradiction : Solvent-free methods prioritize speed, while ethanol-based reactions favor crystallinity and ease of purification. Researchers must balance time vs. purity requirements .

Advanced: How does the crystal packing of this compound influence its reactivity in solid-state reactions?

Answer:

The crystal structure features alternating layers stabilized by N–H⋯O hydrogen bonds and C–H⋯π interactions. These interactions:

- Limit molecular mobility, reducing reactivity in solid-state reactions.

- Direct regioselectivity in subsequent reactions (e.g., alkylation or cyclization) by pre-organizing reactive sites .

Advanced: What mechanistic insights explain its role in multi-component bicyclization reactions?

Answer:

The compound acts as a key enamine intermediate in forming fused heterocycles (e.g., pyrazoloquinolones):

- Step 1 : Condensation with aldehydes (e.g., 3-methoxybenzaldehyde) forms a Michael adduct.

- Step 2 : Cyclization via intramolecular nucleophilic attack, facilitated by the electron-rich enamine nitrogen.

- Step 3 : Aromatization or oxidation yields tricyclic products (e.g., thienoquinolinones) in 53–75% yields .

Advanced: How can computational modeling predict its reactivity in novel synthetic pathways?

Answer:

- Density functional theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic (enamine N) and electrophilic (carbonyl C) sites .

- Molecular docking : Simulates interactions with biological targets (e.g., enzymes) to guide pharmacological studies .

Data Contradiction: Why do reported yields vary in multi-step syntheses involving this compound?

Answer:

Discrepancies arise from:

- Catalyst choice : Sodium bisulfate (solvent-free) vs. no catalyst (ethanol), altering activation barriers .

- Reaction stoichiometry : Excess aniline in some protocols may suppress side reactions .

- Purification methods : Flash chromatography vs. crystallization impacts recovery rates .

Application: How is this compound utilized in synthesizing skeletally diverse heterocycles?

Answer:

It serves as a scaffold for:

- Thieno[3,2-b]quinolinones : Via condensation with dihydrothiophen-3(2H)-one dioxide and aldehydes .

- Pyrazolo[3,4-b]pyrrolo[4,3,2-de]quinolones : Through bicyclization with pyranones or cyclohexanediones .

Methodological tip : Optimize temperature and solvent polarity (e.g., ethanol vs. dioxane) to control cyclization regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.